

# (6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (6-(Aminomethyl)pyridin-2-yl)methanol

Cat. No.: B1287189

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Introduction: **(6-(Aminomethyl)pyridin-2-yl)methanol** is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a primary amine and a primary alcohol, allows for versatile chemical modifications and the synthesis of a wide range of more complex molecules. Pyridine-containing compounds are integral to numerous pharmaceuticals due to their ability to form hydrogen bonds, their water solubility, and their capacity to act as bioisosteres for other chemical moieties. This technical guide provides an in-depth overview of **(6-(Aminomethyl)pyridin-2-yl)methanol**, including its commercial suppliers, physicochemical properties, a representative synthetic approach, and its potential applications in targeting biological pathways.

## Commercial Suppliers and Physicochemical Properties

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. **(6-(Aminomethyl)pyridin-2-yl)methanol** is available from a variety of commercial suppliers, with purity specifications suitable for research and development purposes.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
American Elements	High and ultra-high purity forms (e.g., 99%, 99.9%) available	50501-31-0	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17
Synblock	≥ 98%	50501-31-0	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17
ChemUniverse	95%	79651-64-2 (for (6-aminopyridin-2-yl)methanol)	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	124.14
ChemScene	≥ 98%	82236-58-6 (for (4-(Aminomethyl)pyridin-2-yl)methanol)	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17
Santa Cruz Biotechnology, Inc.	Not specified	50501-31-0	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17
Dayang Chem (Hangzhou) Co.,Ltd.	Not specified	50501-31-0	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17
Hefei Hirisun Pharmatech Co., Ltd.	Not specified	50501-31-0	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17
Angene International Limited	Not specified	50501-31-0	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17

## Physicochemical Data Summary

Property	Value
CAS Number	50501-31-0
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	138.17 g/mol
Boiling Point	276.4 °C at 760 mmHg
Density	1.186 g/cm <sup>3</sup>

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **(6-(Aminomethyl)pyridin-2-yl)methanol** is not readily available in the reviewed literature, a general and representative synthetic approach can be derived from the synthesis of structurally similar pyridine derivatives. The following is a plausible multi-step synthesis starting from commercially available materials.

### Representative Synthetic Scheme



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Caption: Representative synthesis of **(6-(Aminomethyl)pyridin-2-yl)methanol**.

### General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

#### Step 1: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinemethanol

- 2,6-Lutidine is selectively oxidized at one of the methyl groups. This can be achieved using various oxidizing agents, such as selenium dioxide or by microbiological oxidation. The reaction conditions need to be carefully controlled to favor mono-oxidation.

### Step 2: Bromination of 6-Methyl-2-pyridinemethanol

- The remaining methyl group of 6-Methyl-2-pyridinemethanol is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

### Step 3: Azidation of 6-(Bromomethyl)-2-pyridinemethanol

- The resulting 6-(bromomethyl)-2-pyridinemethanol is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 6-(azidomethyl)-2-pyridinemethanol.

### Step 4: Reduction of 6-(Azidomethyl)-2-pyridinemethanol

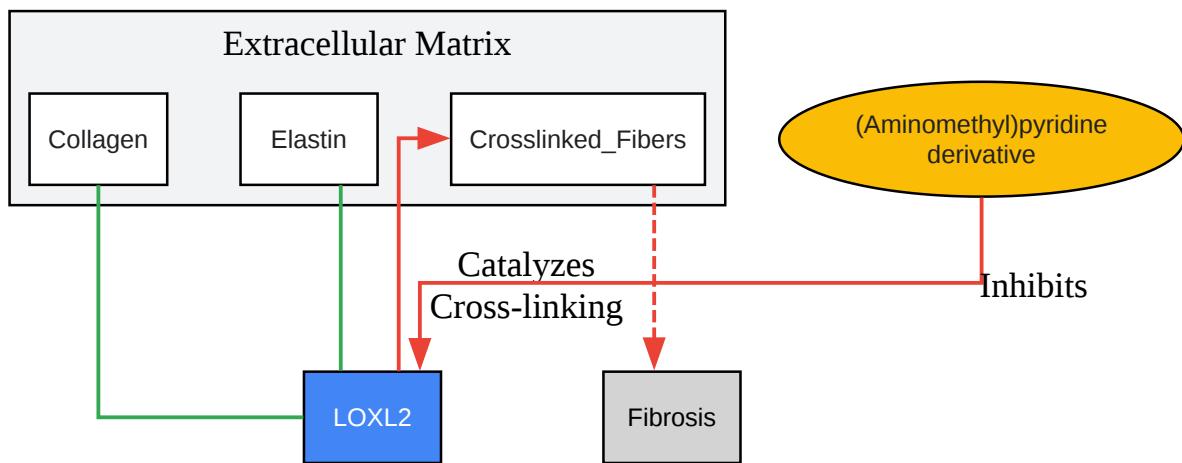
- Finally, the azide group is reduced to a primary amine. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using  $H_2$  gas and a palladium on carbon catalyst) or by using reducing agents like lithium aluminum hydride ( $LiAlH_4$ ) or triphenylphosphine followed by hydrolysis (Staudinger reduction).

## Application in Drug Discovery: Targeting Signaling Pathways

Substituted pyridinemethanol derivatives are recognized as important scaffolds in the development of novel therapeutic agents. Their ability to interact with biological targets makes them attractive for drug discovery programs. For instance, a structurally related compound, a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.

### LOXL2 Signaling Pathway and Inhibition

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Overactivity of LOXL2 is associated with the progression of fibrosis in various organs. Small molecule inhibitors targeting LOXL2 can prevent this pathological cross-linking.



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Caption: Inhibition of the LOXL2 pathway by a substituted (aminomethyl)pyridine.

#### Experimental Workflow for Inhibitor Screening

A typical workflow to identify and characterize inhibitors of a target enzyme like LOXL2 using a building block such as **(6-(aminomethyl)pyridin-2-yl)methanol** would involve several key stages.



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Caption: A typical drug discovery workflow utilizing the core scaffold.

## Conclusion

**(6-(Aminomethyl)pyridin-2-yl)methanol** is a versatile and commercially available chemical building block with significant potential in the field of drug discovery and medicinal chemistry. Its dual functionality allows for the creation of diverse chemical libraries, which can be screened for activity against various biological targets. The example of LOXL2 inhibition highlights the utility of the (aminomethyl)pyridine scaffold in developing novel therapeutics for diseases with

high unmet medical needs. This guide provides a foundational resource for researchers looking to incorporate this valuable compound into their research and development programs.

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